molecular formula C23H25ClFN3O B1201862 HR 375 CAS No. 82117-52-0

HR 375

Cat. No.: B1201862
CAS No.: 82117-52-0
M. Wt: 413.9 g/mol
InChI Key: JZTJTZLBUIZNCX-UHFFFAOYSA-N
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Description

HR 375 is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HR 375 typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperazine ring: This can be achieved through the reaction of an appropriate amine with a dihaloalkane.

    Attachment of the isoquinoline moiety: This step may involve nucleophilic substitution reactions.

    Introduction of the 4-fluorophenyl group: This can be done through Friedel-Crafts acylation or similar reactions.

    Final hydrochloride formation: The compound is often converted to its hydrochloride salt for stability and solubility.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions for yield and purity. This might involve:

    Continuous flow reactors: for better control of reaction conditions.

    Catalysts: to improve reaction efficiency.

    Purification techniques: such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

HR 375 can undergo various chemical reactions, including:

    Oxidation: This might involve the use of oxidizing agents like potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Organic solvents like dichloromethane, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Studying its effects on cellular processes.

    Medicine: Potential therapeutic applications, such as targeting specific receptors in the central nervous system.

    Industry: Use in the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of HR 375 would depend on its interaction with molecular targets. This might involve:

    Binding to receptors: Such as serotonin or dopamine receptors.

    Inhibition of enzymes: Affecting metabolic pathways.

    Modulation of ion channels: Influencing cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: A simpler analog with similar pharmacological properties.

    4-(4-Isoquinolin-3-ylpiperazin-1-yl)butan-1-one: Lacking the fluorophenyl group.

    Other piperazine derivatives: With varying substituents on the piperazine ring.

Uniqueness

HR 375 is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to other piperazine derivatives.

Properties

CAS No.

82117-52-0

Molecular Formula

C23H25ClFN3O

Molecular Weight

413.9 g/mol

IUPAC Name

1-(4-fluorophenyl)-4-(4-isoquinolin-3-ylpiperazin-1-yl)butan-1-one;hydrochloride

InChI

InChI=1S/C23H24FN3O.ClH/c24-21-9-7-18(8-10-21)22(28)6-3-11-26-12-14-27(15-13-26)23-16-19-4-1-2-5-20(19)17-25-23;/h1-2,4-5,7-10,16-17H,3,6,11-15H2;1H

InChI Key

JZTJTZLBUIZNCX-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCC(=O)C2=CC=C(C=C2)F)C3=CC4=CC=CC=C4C=N3.Cl

Canonical SMILES

C1CN(CCN1CCCC(=O)C2=CC=C(C=C2)F)C3=CC4=CC=CC=C4C=N3.Cl

Key on ui other cas no.

82117-52-0

Synonyms

3-(4-(3-(4-fluorobenzoyl)propyl)-1-piperazinyl)isoquinoline hydrochloride
HR 375
HR-375

Origin of Product

United States

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